
(3R)-1-(Pyridin-2-yl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3R)-1-(Pyridin-2-yl)pyrrolidin-3-amine, commonly known as 3R-Pyrrolidine, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. It is a chiral molecule with a pyridine ring and a pyrrolidine ring, and its chemical formula is C10H14N2.
Scientific Research Applications
Synthesis and Characterization
- Pyrrolidine derivatives, including those similar to "(3R)-1-(Pyridin-2-yl)pyrrolidin-3-amine", are synthesized through condensation reactions of amines with carbonyl-containing compounds. These derivatives are pivotal in creating a vast array of compounds, including hydroxypyrroles, ketones, acids, and esters, which have applications in solvents, dyes, and as intermediates in pharmaceuticals (Anderson & Liu, 2000).
Molecular Structure and Interactions
- Studies on cobalt(III) complexes with amines, including pyrrolidine derivatives, demonstrate the potential of these compounds in forming structures with significant N-H...O=C hydrogen bonding. Such structural characteristics are crucial for understanding the complexation behavior and reactivity of these compounds in various chemical processes (Amirnasr et al., 2002).
Catalytic Applications
- Pyrrolidines derived from processes involving sulfoxonium ylides show a promising route for the synthesis of diastereomerically and enantiomerically pure compounds. The method demonstrates the utility of these derivatives in asymmetric synthesis and catalysis, underpinning their importance in the development of new drugs and materials (Schomaker et al., 2007).
Material Science
- Pyrrolidine derivatives contribute to the advancement in material sciences, especially in the development of electrically conducting films. Polypyrroles, a class of compounds related to pyrrolidine derivatives, form highly stable, flexible films with applications in electronic and optoelectronic devices (Anderson & Liu, 2000).
Drug Discovery and Development
- Research on complexes involving pyrrolidine derivatives highlights their potential in medicinal chemistry, particularly as ligands that can modulate the biological activity of metal complexes. Such studies pave the way for the development of new therapeutic agents, especially in the field of anti-cancer and anti-microbial drugs (Khamrang et al., 2016).
properties
IUPAC Name |
(3R)-1-pyridin-2-ylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-8-4-6-12(7-8)9-3-1-2-5-11-9/h1-3,5,8H,4,6-7,10H2/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDHXHKTNGOFPW-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

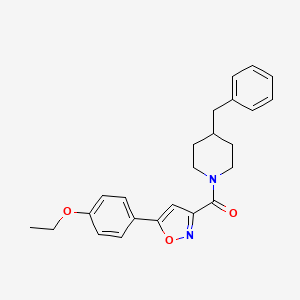
![2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2740984.png)

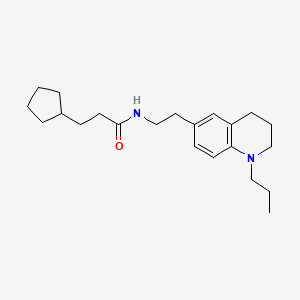
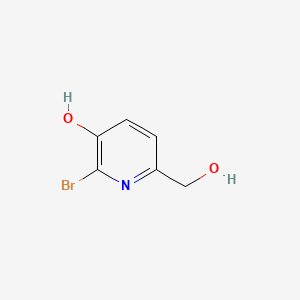

![propyl 4-({2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2740995.png)
![N-(4-chlorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2740996.png)
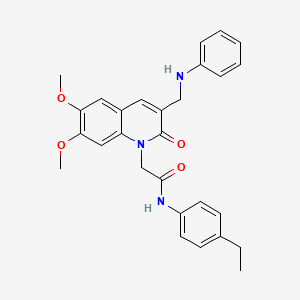
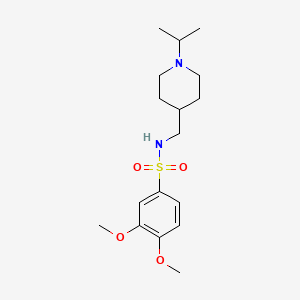
![2,2,2-Trifluoro-1-[2-(hydroxymethyl)morpholin-4-yl]ethanone](/img/structure/B2741000.png)
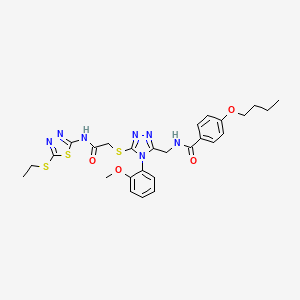
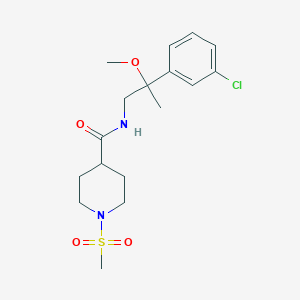
![7-chloro-N-(2-methoxyethyl)-2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazol-3-amine](/img/structure/B2741003.png)